An In-depth Technical Guide to 1-(2,6-Difluorophenyl)cyclopropan-1-ol: Structure, Properties, and Synthetic Considerations
An In-depth Technical Guide to 1-(2,6-Difluorophenyl)cyclopropan-1-ol: Structure, Properties, and Synthetic Considerations
Introduction
In the landscape of modern medicinal chemistry, the strategic incorporation of specific structural motifs is paramount to enhancing the pharmacological profiles of drug candidates. The 2,6-difluorophenyl group and the cyclopropanol moiety are two such privileged scaffolds. The former is known to modulate metabolic stability and binding affinity through steric and electronic effects, while the latter introduces conformational rigidity and a unique three-dimensional vector for molecular interactions. The convergence of these two motifs in 1-(2,6-Difluorophenyl)cyclopropan-1-ol presents a compound of significant interest for researchers and scientists in drug development. This technical guide provides a comprehensive overview of its chemical structure, predicted properties, and a plausible synthetic pathway, offering a foundational understanding for its potential applications.
Chemical Structure and Core Properties
1-(2,6-Difluorophenyl)cyclopropan-1-ol is a tertiary alcohol characterized by a cyclopropane ring and a 2,6-difluorophenyl substituent attached to the same carbon atom. This unique arrangement imparts specific steric and electronic properties that are highly relevant in the design of novel therapeutics.
Key Identifiers
| Property | Value | Source |
| CAS Number | 1250163-79-1 | [1] |
| Molecular Formula | C₉H₈F₂O | [1][2] |
| Molecular Weight | 170.16 g/mol | [1][2] |
| Canonical SMILES | C1CC1(C2=C(C=CC=C2F)F)O | [2] |
| InChI | InChI=1S/C9H8F2O/c10-6-2-1-3-7(11)8(6)9(12)4-5-9/h1-3,12H,4-5H2 | [2] |
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// Atom nodes C1 [label="C", pos="0,0!", fontcolor="#202124"]; C2 [label="C", pos="0.87,-0.5!", fontcolor="#202124"]; C3 [label="C", pos="0.87,0.5!", fontcolor="#202124"]; C_phenyl [label="C", pos="-1.4,0!", fontcolor="#202124"]; OH [label="OH", pos="0,1.5!", fontcolor="#202124"]; C_ortho1 [label="C", pos="-2.1,0.7!", fontcolor="#202124"]; F1 [label="F", pos="-1.8,1.9!", fontcolor="#34A853"]; C_meta1 [label="C", pos="-3.2,0.7!", fontcolor="#202124"]; C_para [label="C", pos="-3.9,0!", fontcolor="#202124"]; C_meta2 [label="C", pos="-3.2,-0.7!", fontcolor="#202124"]; C_ortho2 [label="C", pos="-2.1,-0.7!", fontcolor="#202124"]; F2 [label="F", pos="-1.8,-1.9!", fontcolor="#34A853"];
// Bond edges C1 -- C2 [color="#202124"]; C2 -- C3 [color="#202124"]; C3 -- C1 [color="#202124"]; C1 -- C_phenyl [color="#202124"]; C1 -- OH [color="#EA4335"]; C_phenyl -- C_ortho1 [color="#202124"]; C_ortho1 -- F1 [color="#34A853"]; C_ortho1 -- C_meta1 [color="#202124"]; C_meta1 -- C_para [color="#202124"]; C_para -- C_meta2 [color="#202124"]; C_meta2 -- C_ortho2 [color="#202124"]; C_ortho2 -- F2 [color="#34A853"]; C_ortho2 -- C_phenyl [color="#202124"]; } Figure 1: Chemical Structure of 1-(2,6-Difluorophenyl)cyclopropan-1-ol.
Predicted Physicochemical and Spectroscopic Properties
Predicted Mass Spectrometry Data
The following table outlines the predicted mass-to-charge ratios (m/z) for various adducts of the molecule, which are crucial for its identification in mass spectrometry analysis.[2]
| Adduct | Predicted m/z |
| [M+H]⁺ | 171.06160 |
| [M+Na]⁺ | 193.04354 |
| [M-H]⁻ | 169.04704 |
| [M]⁺ | 170.05377 |
Theoretical Spectroscopic Analysis
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic and cyclopropyl protons. The cyclopropyl methylene protons (CH₂) would likely appear as complex multiplets in the upfield region (approx. 0.5-1.5 ppm). The aromatic protons would reside in the downfield region (approx. 7.0-7.5 ppm), with their splitting pattern influenced by fluorine coupling. The hydroxyl proton would present as a broad singlet, the chemical shift of which is dependent on solvent and concentration.
-
¹³C NMR: The carbon NMR would show a signal for the quaternary carbon of the cyclopropane ring attached to the hydroxyl group and the phenyl ring (approx. 60-80 ppm). The cyclopropyl methylene carbons would be found at a higher field (approx. 10-25 ppm). The aromatic carbons would appear in the range of 110-165 ppm, with the carbons directly bonded to fluorine exhibiting characteristic splitting.
-
¹⁹F NMR: The fluorine NMR is a powerful tool for characterizing this molecule. A single resonance is expected for the two equivalent fluorine atoms on the phenyl ring. Its chemical shift would be indicative of the electronic environment of the 2,6-difluorophenyl group.
-
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol. Strong C-F stretching bands would be observable in the 1100-1300 cm⁻¹ region. C-H stretching vibrations for the aromatic and cyclopropyl groups would be present around 2900-3100 cm⁻¹.
Proposed Synthetic Route: The Kulinkovich Reaction
A plausible and efficient method for the synthesis of 1-(2,6-Difluorophenyl)cyclopropan-1-ol is the Kulinkovich reaction. This reaction is well-established for the preparation of cyclopropanols from esters and Grignard reagents in the presence of a titanium(IV) isopropoxide catalyst.[3]
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start [label="Methyl 2,6-difluorobenzoate", fillcolor="#FBBC05"]; reagents [label="EtMgBr, Ti(O-iPr)4\nTHF", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; product [label="1-(2,6-Difluorophenyl)cyclopropan-1-ol", fillcolor="#34A853"];
start -> reagents [label="Kulinkovich Reaction"]; reagents -> product; } Figure 2: Proposed synthesis of 1-(2,6-Difluorophenyl)cyclopropan-1-ol.
Step-by-Step Experimental Protocol (Proposed)
-
Reaction Setup: To a solution of methyl 2,6-difluorobenzoate (1.0 equivalent) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen), titanium(IV) isopropoxide (0.2 equivalents) is added.
-
Addition of Grignard Reagent: The solution is cooled to room temperature, and ethylmagnesium bromide (2.2 equivalents, as a solution in THF) is added dropwise while maintaining the temperature.
-
Reaction Progression: The reaction mixture is stirred at room temperature for 1-3 hours, or until TLC or GC-MS analysis indicates the complete consumption of the starting ester.
-
Quenching: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction: The aqueous layer is extracted with a suitable organic solvent, such as ethyl acetate or diethyl ether.
-
Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 1-(2,6-Difluorophenyl)cyclopropan-1-ol.
Disclaimer: This is a proposed protocol and has not been experimentally validated. Optimization of reaction conditions may be necessary.
Applications in Drug Discovery and Medicinal Chemistry
The structural features of 1-(2,6-Difluorophenyl)cyclopropan-1-ol make it a valuable building block in drug discovery.
-
Metabolic Stability: The presence of two fluorine atoms at the ortho positions of the phenyl ring can block sites of oxidative metabolism, thereby increasing the metabolic stability and half-life of a drug candidate.
-
Conformational Constraint: The rigid cyclopropane ring restricts the conformational freedom of the molecule. This can lead to a more favorable entropic profile upon binding to a biological target, potentially increasing potency.[4]
-
Improved Physicochemical Properties: The introduction of fluorine can modulate properties such as lipophilicity and pKa, which are critical for absorption, distribution, metabolism, and excretion (ADME) profiles.[4]
-
Novel Chemical Space: The unique three-dimensional structure of this compound allows for the exploration of novel chemical space, which can lead to the discovery of new intellectual property.
Safety and Handling
While a specific safety data sheet for 1-(2,6-Difluorophenyl)cyclopropan-1-ol is not available, based on analogous compounds, it should be handled with care. It is predicted to be a skin and eye irritant.[5]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[5]
-
Handling: Handle in a well-ventilated area. Avoid breathing vapors. Wash hands thoroughly after handling.[5]
-
Storage: Store in a cool, dry place away from incompatible materials. Keep the container tightly closed.
Conclusion
1-(2,6-Difluorophenyl)cyclopropan-1-ol is a compound with significant potential in the field of drug discovery and development. Its unique combination of a conformationally rigid cyclopropanol and an electronically modified difluorophenyl ring offers a compelling scaffold for the design of novel therapeutic agents with improved pharmacological properties. While experimental data on this specific molecule is sparse, this guide provides a solid theoretical foundation for its synthesis, characterization, and potential applications, thereby serving as a valuable resource for researchers in the field.
References
- Enamine. Safety Data Sheet - 1-(2,6-difluorophenyl)cyclopropan-1-ol.
- KISHIDA CHEMICAL CO., LTD.
- AK Scientific, Inc.
- PubChem. 1-(2,6-difluorophenyl)cyclopropan-1-ol. PubChemLite.
- Chemenu. cas 1314672-24-6|| where to buy 1-(2,6-Difluorophenyl)cyclopropanamine.
- Organic Chemistry Portal. Synthesis of cyclopropanols.
- Cayman Chemical. (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine (hydrochloride).
- Fisher Scientific.
- ROCOL.
- Fluorochem. 1-(2,6-DIFLUOROPHENYL)CYCLOPROPANAMINE.
- ChemicalBook. 1-(2,6-difluorophenyl)cyclopropanamine | 1314672-24-6.
- Daicel Pharma Standards. Ticagrelor Impurities Manufacturers & Suppliers.
- ChemicalBook. (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine hydrochloride | 1156491-10-9.
- PubChem. (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 9834068, (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine.
- Kulinkovich, O. G., Sviridov, S. V., & Vasilevski, D. A. (1991). Titanium(IV) Isopropoxide-Catalyzed Reaction of Esters with Ethylmagnesium Bromide. A Convenient Method for the Synthesis of 1-Substituted Cyclopropanols. Synthesis, 1991(03), 234.
- Beilstein Journals.
- Sunway Pharm. 1-(2,6-DIFLUOROPHENYL)CYCLOPROPAN-1-OL - CAS:1250163-79-1.
- European Patent Office. EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)
- 3W Pharm. 1-(2,6-DIFLUOROPHENYL)CYCLOPROPAN-1-OL - CAS:1250163-79-1.
Sources
- 1. 1-(2,6-DIFLUOROPHENYL)CYCLOPROPAN-1-OL - CAS:1250163-79-1 - Sunway Pharm Ltd [3wpharm.com]
- 2. PubChemLite - 1-(2,6-difluorophenyl)cyclopropan-1-ol (C9H8F2O) [pubchemlite.lcsb.uni.lu]
- 3. Cyclopropanol synthesis [organic-chemistry.org]
- 4. cas 1314672-24-6|| where to buy 1-(2,6-Difluorophenyl)cyclopropanamine [english.chemenu.com]
- 5. 19F Nuclear Magnetic Resonance as a Tool To Investigate Microbial Degradation of Fluorophenols to Fluorocatechols and Fluoromuconates - PMC [pmc.ncbi.nlm.nih.gov]
